3-{[(Tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoic acid
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Overview
Description
3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid is a compound with the molecular formula C10H19NO4 and a molecular weight of 217.27 g/mol . It is also known by its IUPAC name, N-(tert-butoxycarbonyl)-N,2-dimethyl-beta-alanine . This compound is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis .
Preparation Methods
The synthesis of 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods may involve the use of flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not commonly documented.
Substitution Reactions: The Boc-protected amino group can undergo substitution reactions, particularly in the presence of strong acids like trifluoroacetic acid (TFA) for deprotection.
Common Reagents and Conditions: Typical reagents include di-tert-butyl dicarbonate for protection and TFA for deprotection.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid involves the protection of amino groups through the formation of a carbamate ester. The Boc group is added to the amino group via nucleophilic addition-elimination reactions, forming a stable intermediate . The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to release the free amine .
Comparison with Similar Compounds
Similar compounds to 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid include other Boc-protected amino acids such as:
- N-(tert-butoxycarbonyl)-L-valinol
- N-(tert-butoxycarbonyl)-2-bromoaniline
- N-(tert-butoxycarbonyl)-L-tryptophan
These compounds share the common feature of having a Boc-protected amino group, which provides stability and ease of handling during synthetic processes. 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid is unique in its specific structure and applications in peptide synthesis .
Properties
IUPAC Name |
2-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)13)6-11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADIPLTWJTMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250447-76-7 |
Source
|
Record name | 3-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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